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Compound of Interest

Compound Name: XY028-140

Cat. No.: B10824900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CRBN-dependent CDK4/6 degrader,

XY028-140 (also known as MS140), with alternative compounds. It includes supporting

experimental data and detailed methodologies to facilitate a comprehensive understanding of

its mechanism of action.

Introduction to XY028-140
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to

induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] As a

heterobifunctional molecule, it consists of a ligand that binds to CDK4/6 and another ligand that

recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-binding action brings CDK4/6

into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and

subsequent proteasomal degradation of the target proteins.[1][2] This mechanism of targeted

protein degradation offers a distinct therapeutic strategy compared to traditional kinase

inhibition.

Comparative Performance of XY028-140
The efficacy of XY028-140 has been evaluated against both traditional CDK4/6 inhibitors and

other PROTAC degraders. The following tables summarize key quantitative data from various

studies.
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Table 1: In Vitro Kinase Inhibitory Activity
Compound Target IC50 (nM) Source

XY028-140 (MS140) CDK4/cyclin D1 0.38 [3]

CDK6/cyclin D1 0.28 [3]

Palbociclib (PB) CDK4/cyclin D1
Not explicitly stated in

snippets

CDK6/cyclin D1
Not explicitly stated in

snippets

Table 2: Cellular Degradation and Growth Inhibition
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Compound Cell Line(s) DC50 (nM)
IC50 (Growth
Inhibition, nM)

Source

XY028-140

(MS140)

MDA-MB-231

(CDK4)
0.71 0.26 [4]

MDA-MB-231

(CDK6)
0.44 0.26 [4]

CAL51 (CDK4) 0.79 0.21 [4]

CAL51 (CDK6) 0.61 0.21 [4]

PROTAC

CDK4/6/9

degrader 1

MDA-MB-231

(CDK4)
0.71 0.26 [4]

MDA-MB-231

(CDK6)
0.44 0.26 [4]

CAL51 (CDK4) 0.79 0.21 [4]

CAL51 (CDK6) 0.61 0.21 [4]

Palbociclib (PB) Various Not Applicable

Varies

significantly

between

CDK4/6i-S and

CDK4/6i-R cells

[2]

Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50

for growth inhibition is the concentration required to inhibit cell proliferation by 50%. "CDK4/6i-

S" refers to CDK4/6 inhibitor-sensitive cell lines, while "CDK4/6i-R" refers to resistant lines.

Studies have shown that XY028-140 is more effective than the CDK4/6 inhibitor palbociclib in

suppressing Rb/E2F signaling and cell growth in CDK4/6i-sensitive tumor cell lines.[2]

However, in CDK4/6i-resistant cells, XY028-140 shows reduced efficacy in degrading CDK6.[2]

[3]
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Confirming the CRBN-Dependent Mechanism of
Action
The degradation of CDK4/6 by XY028-140 is specifically mediated by the E3 ligase CRBN.[1]

This has been confirmed through several key experiments.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRBN-dependent degradation pathway and the

experimental workflow used to validate this mechanism for XY028-140.
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Caption: CRBN-dependent degradation pathway of CDK4/6 by XY028-140.
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Evidence for CRBN-Dependency

Observations

CRBN Knockout/
Knockdown

Degradation Abrogated

Co-Immunoprecipitation
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Competitive Binding Assay

XY028-140 Binding Displaced
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Click to download full resolution via product page

Caption: Experimental workflow to confirm the CRBN-dependent mechanism.

Logical Confirmation of the Mechanism
The following diagram outlines the logical steps and evidence that collectively confirm the

CRBN-dependent degradation mechanism of XY028-140.
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Key Experiments

Results

Hypothesis:
XY028-140 degrades CDK4/6

via a CRBN-dependent mechanism

Treatment of CRBN KO/
KD cells with XY028-140

Co-IP of CDK4/6, XY028-140,
and CRBN

Treatment with a
CRBN non-binding analog

No CDK4/6 degradation
in CRBN-deficient cells

Detection of the ternary
complex

No CDK4/6 degradation
with the analog

Conclusion:
XY028-140's degradation of
CDK4/6 is CRBN-dependent

Click to download full resolution via product page

Caption: Logical framework for confirming the mechanism of action.

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to confirm the CRBN-

dependent degradation mechanism of XY028-140.

CRBN Knockout/Knockdown via CRISPR/Cas9
This experiment aims to demonstrate that the degradation of CDK4/6 by XY028-140 is

dependent on the presence of CRBN.

Cell Culture: Culture human cell lines (e.g., Jurkat) in appropriate media and conditions.

gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a 5' constitutive

exon of the human CRBN gene into a Cas9 expression vector. A non-targeting gRNA should

be used as a control.
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Transfection: Transfect the cells with the CRBN-targeting or control gRNA/Cas9 plasmids

using a suitable transfection reagent.

Clonal Selection: Select for transfected cells and perform single-cell cloning to establish

stable CRBN knockout and control cell lines.

Verification of Knockout: Confirm the absence of CRBN protein expression in the knockout

clones via Western blotting.

Treatment with XY028-140: Treat both the wild-type and CRBN knockout cells with varying

concentrations of XY028-140 for a specified time (e.g., 4 hours).

Analysis: Analyze the cell lysates by Western blotting to detect the levels of CDK4, CDK6,

and a loading control (e.g., GAPDH). A loss of CDK4/6 degradation in the CRBN knockout

cells compared to the wild-type cells confirms the CRBN-dependency.[2][5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex
Detection
This assay is used to confirm the formation of the ternary complex consisting of CDK4/6,

XY028-140, and CRBN.

Cell Lysis: Treat cells with XY028-140 for a short period (e.g., 1-2 hours) to allow for complex

formation. Lyse the cells in a non-denaturing lysis buffer containing protease and

phosphatase inhibitors.

Immunoprecipitation: Incubate the cell lysate with an antibody specific for either CDK4,

CDK6, or CRBN overnight at 4°C.

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and

incubate to capture the antibody-protein complexes.

Washing: Wash the beads several times with lysis buffer to remove non-specific binding

proteins.

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in

SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies

against CDK4, CDK6, and CRBN. The detection of all three proteins in the

immunoprecipitate of any one of them confirms the formation of the ternary complex.

Competitive Binding Assay
This experiment demonstrates the direct interaction of XY028-140 with CRBN.

Reagents: Recombinant CRBN-DDB1 protein complex, a fluorescently labeled CRBN ligand

(e.g., a fluorescent derivative of thalidomide), and XY028-140.

Assay Principle: This assay is based on fluorescence polarization (FP). The small

fluorescent ligand tumbles rapidly in solution, resulting in low polarization of emitted light.

When bound to the larger CRBN protein, its tumbling slows, and the polarization increases. A

competing ligand will displace the fluorescent probe, causing a decrease in polarization.

Procedure:

Incubate a fixed concentration of the recombinant CRBN-DDB1 complex with a fixed

concentration of the fluorescent CRBN ligand.

Add increasing concentrations of XY028-140 to the mixture.

Measure the fluorescence polarization at each concentration of XY028-140.

Analysis: A dose-dependent decrease in fluorescence polarization indicates that XY028-140
is competing with the fluorescent probe for binding to CRBN, thus confirming a direct

interaction. The data can be used to determine the binding affinity (Ki or IC50) of XY028-140
for CRBN.

By employing these rigorous experimental approaches, the CRBN-dependent degradation

mechanism of XY028-140 can be unequivocally confirmed, providing a solid foundation for its

further development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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